

Solubility Profile of N-Boc-L-prolinol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-N-Boc-prolinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-L-prolinol in various organic solvents. Understanding the solubility characteristics of this critical chiral building block is paramount for its effective use in organic synthesis, pharmaceutical research, and drug development. This document compiles available solubility data, presents detailed experimental methodologies for solubility determination, and illustrates a key synthetic pathway.

Core Concepts in Solubility

The solubility of a compound is a fundamental physical property that dictates its behavior in solution. It is influenced by a variety of factors including the chemical structure of the solute and solvent, temperature, pressure, and the presence of other substances. The principle of "like dissolves like" is a key concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. N-Boc-L-prolinol, with its protected amine, hydroxyl group, and pyrrolidine ring, exhibits a moderate polarity that influences its solubility across a range of organic solvents.

Solubility Data for N-Boc-L-prolinol

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for N-Boc-L-prolinol in the public domain. However, qualitative assessments from various sources provide valuable insights into its solubility profile.

Table 1: Qualitative Solubility of N-Boc-L-prolinol

Solvent	Solubility Description
Chloroform	Slightly Soluble[1][2]
Methanol	Slightly Soluble[1][2]
Water	Slightly Soluble[1][2] / Insoluble[1][2]

Note: Conflicting reports exist for the solubility of N-Boc-L-prolinol in water, suggesting its solubility is limited and may be sensitive to experimental conditions.

Reference Data: Solubility of N-Boc-L-proline

For the benefit of researchers, this guide includes quantitative solubility data for the closely related compound, N-Boc-L-proline. This data, obtained through the static gravimetric method, can serve as a useful reference point for estimating the solubility behavior of N-Boc-L-prolinol, though direct extrapolation should be done with caution due to the structural difference (alcohol vs. carboxylic acid).

Table 2: Quantitative Solubility of N-Boc-L-proline in Various Solvents[3][4]

Solvent	Solubility (mole fraction) at 298.15 K (25 °C)
Methanol	0.3852
Ethanol	0.2936
Isopropyl alcohol	0.2965
n-Propyl alcohol	0.2813
Isobutyl alcohol	0.2214
n-Butyl alcohol	0.2357
sec-Butyl alcohol	0.3098
Dichloromethane (DCM)	0.4135
Acetone	0.3786
Butanone	0.3217
Methyl acetate	0.2874
Ethyl acetate	0.2543
Acetonitrile	0.1876
Water	0.0432

Table 3: Approximate Solubility of N-Boc-L-proline at Room Temperature[5]

Solvent	Solubility (mg/mL)
Ethanol	~15
Dimethyl sulfoxide (DMSO)	~15
Dimethylformamide (DMF)	~20

Experimental Protocol: Determination of Solubility by the Static Gravimetric Method

The following is a detailed methodology for determining the solubility of a solid compound like N-Boc-L-prolinol in an organic solvent, based on the protocol used for N-Boc-L-proline.^{[3][4]}

Objective: To determine the equilibrium solubility of N-Boc-L-prolinol in a given solvent at a specific temperature.

Materials and Equipment:

- N-Boc-L-prolinol (high purity)
- Selected organic solvents (analytical grade)
- Jacketed glass vessel with magnetic stirrer
- Thermostatic water bath
- Analytical balance (readability ± 0.1 mg)
- Syringe with a filter (e.g., 0.45 μm PTFE)
- Drying oven
- Sample vials

Procedure:

- **Temperature Control:** The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature.
- **Sample Preparation:** An excess amount of N-Boc-L-prolinol is added to a known mass of the selected solvent in the glass vessel.
- **Equilibration:** The suspension is continuously stirred at a constant temperature for a sufficient time to ensure that equilibrium is reached (typically several hours). Preliminary experiments should be conducted to determine the optimal equilibration time.

- **Sampling:** Once equilibrium is achieved, stirring is stopped, and the suspension is allowed to settle for at least 30 minutes. A sample of the supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.
- **Mass Determination:** The mass of the collected clear solution is determined using the analytical balance.
- **Solvent Evaporation:** The collected solution is transferred to a pre-weighed vial and dried in an oven at a suitable temperature until a constant weight of the dissolved N-Boc-L-prolinol is obtained.
- **Calculation:** The mole fraction solubility (x) is calculated using the following equation:

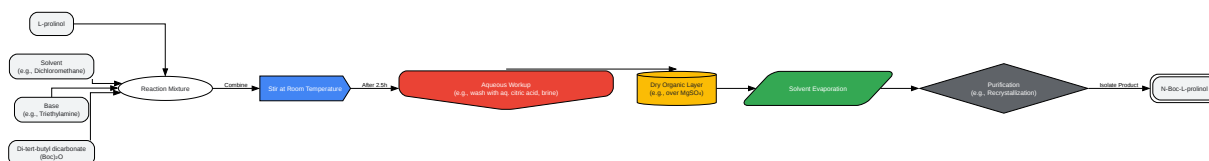
$$x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$

Where:

- m_1 is the mass of the dissolved N-Boc-L-prolinol
- M_1 is the molar mass of N-Boc-L-prolinol
- m_2 is the mass of the solvent
- M_2 is the molar mass of the solvent

Synthesis Workflow: N-Boc Protection of L-prolinol

The N-Boc protection of L-prolinol is a fundamental reaction for the utilization of this chiral building block in further synthetic steps. The following diagram illustrates a typical experimental workflow for this transformation.^[6]



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Synthesis of N-Boc-L-prolinol Workflow

This guide serves as a foundational resource for professionals working with N-Boc-L-prolinol. While quantitative solubility data remains an area for future investigation, the provided qualitative information, reference data for a related compound, and detailed experimental protocol offer a strong basis for handling this important chemical intermediate.

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